

A Comprehensive Technical Guide to D-Valine-d8: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Valine-d8**

Cat. No.: **B15554495**

[Get Quote](#)

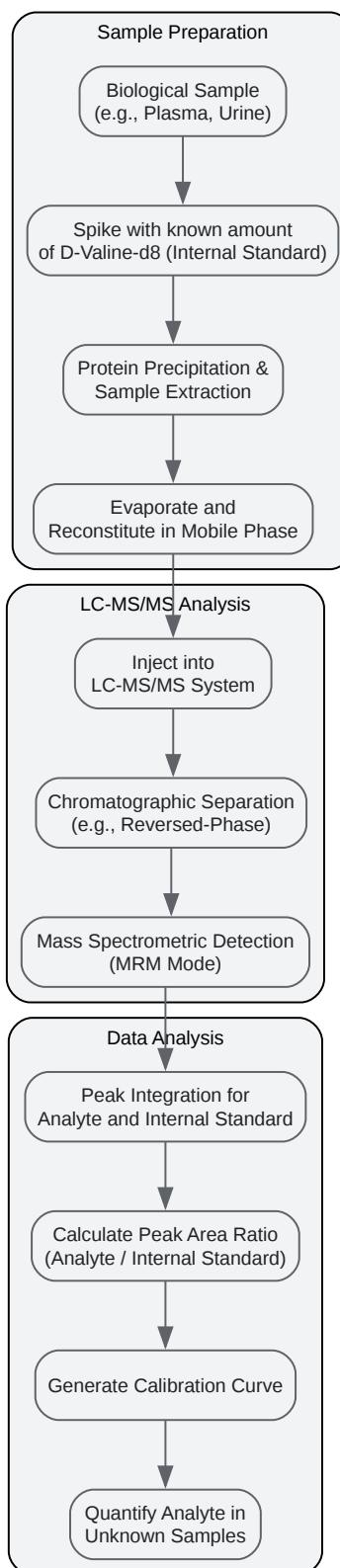
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **D-Valine-d8**, a deuterated isotopologue of the D-isomer of the amino acid valine. This document details its core characteristics, outlines its primary applications as an internal standard in mass spectrometry-based quantitative analysis, and provides illustrative experimental workflows.

Core Physicochemical Properties of D-Valine-d8

D-Valine-d8 is a stable, non-radioactive, isotopically labeled compound where eight hydrogen atoms have been replaced with deuterium. This isotopic enrichment results in a higher molecular weight compared to its unlabeled counterpart, D-Valine, making it an invaluable tool for quantitative analytical chemistry.

Quantitative Data Summary


Property	Value	References
Molecular Weight	125.20 g/mol	[1] [2] [3]
Chemical Formula	C ₅ H ₁₁ D ₈ NO ₂	[1] [4] [5]
CAS Number	1116448-82-8	[1]
Unlabeled CAS Number	640-68-6	[1]
Appearance	White to off-white solid	[1]
Isotopic Purity	≥98 atom % D	[6] [7]
Chemical Purity	≥98%	[8] [9]
Melting Point	295 °C (subl.) (lit.)	[6] [9]
Solubility	Soluble in water.	[4] [10]
Storage Temperature	Room temperature, away from light and moisture.	[8] [9]

Applications in Research and Development

The primary application of **D-Valine-d8** is as an internal standard for the precise and accurate quantification of D-Valine or related compounds in complex biological matrices using isotope dilution mass spectrometry (IDMS).[\[4\]](#)[\[5\]](#) Its utility stems from the fact that it is chemically identical to the analyte of interest, and thus exhibits similar behavior during sample preparation, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[\[10\]](#)

Isotope Dilution Mass Spectrometry (IDMS) Workflow

The use of **D-Valine-d8** as an internal standard in a typical LC-MS/MS workflow for quantitative bioanalysis is a multi-step process designed to ensure accuracy and reproducibility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for quantitative analysis using **D-Valine-d8** as an internal standard.

Experimental Protocols

Protocol 1: Quantification of D-Valine in Plasma using LC-MS/MS with D-Valine-d8 Internal Standard

This protocol provides a general framework for the quantification of D-Valine in a biological matrix. Optimization of chromatographic conditions and mass spectrometer parameters is essential for achieving desired sensitivity and accuracy.

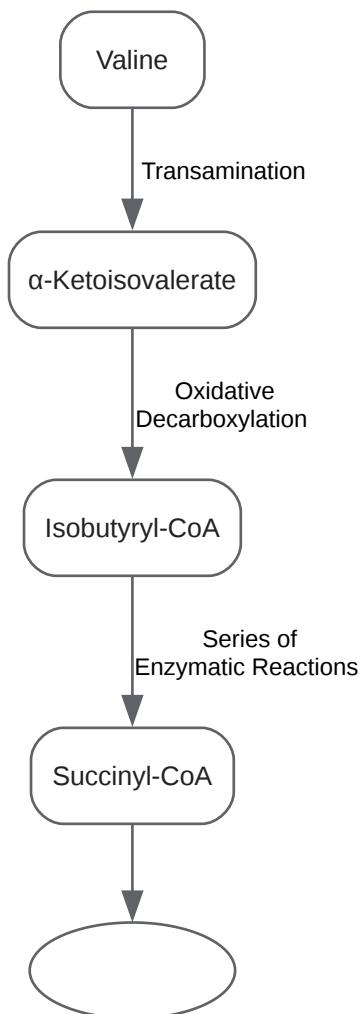
Materials:

- Biological plasma sample
- D-Valine analytical standard
- **D-Valine-d8** internal standard solution (e.g., 1 µg/mL in methanol)
- Protein precipitation agent (e.g., cold acetonitrile with 0.1% formic acid)
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - To 100 µL of plasma in a microcentrifuge tube, add a precise volume (e.g., 10 µL) of the **D-Valine-d8** internal standard solution.
 - Vortex the mixture for 30 seconds.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 μ L of 95:5 water:acetonitrile with 0.1% formic acid).[11]
- LC-MS/MS Analysis:
 - Liquid Chromatography: Employ a suitable column for amino acid analysis, such as a reversed-phase C18 or a HILIC column.[10]
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detection and quantification are typically performed using Multiple Reaction Monitoring (MRM).[10] The specific precursor-to-product ion transitions for both D-Valine and **D-Valine-d8** must be optimized.
- Data Analysis:
 - Integrate the chromatographic peaks for both the D-Valine analyte and the **D-Valine-d8** internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Generate a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.
 - Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.[10]


Metabolic Context and Signaling

D-Valine is the enantiomer of L-Valine, an essential branched-chain amino acid (BCAA). While L-Valine is incorporated into proteins and plays a crucial role in metabolism, D-amino acids are generally not used in protein synthesis by mammals.[12][13] However, the catabolic pathway of L-Valine is well-established. It is a glucogenic amino acid, meaning its carbon skeleton can be converted into precursors for gluconeogenesis. The degradation of L-Valine ultimately yields succinyl-CoA, which can enter the citric acid cycle (TCA cycle).[5][14] **D-Valine-d8** can be used

as a tracer to investigate the metabolic fate of D-Valine and the enzymes involved in its potential degradation pathways.

Valine Catabolism Overview

The following diagram illustrates the major steps in the catabolism of valine, providing a context for how a deuterated tracer like **D-Valine-d8** could be used to probe this metabolic pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Valine-d8 | C5H11NO2 | CID 13000940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Valine-d8 | C5H11NO2 | CID 90969676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. DL-Valine-d8 | CAS 203784-63-8 | LGC Standards [lgcstandards.com]
- 8. L-Valine (D₈, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]
- 9. L-Valine-d8 D = 98 atom, = 98 CP 35045-72-8 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aapep.bocsci.com [aapep.bocsci.com]
- 13. scbt.com [scbt.com]
- 14. Valine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to D-Valine-d8: Properties, Analysis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554495#d-valine-d8-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com